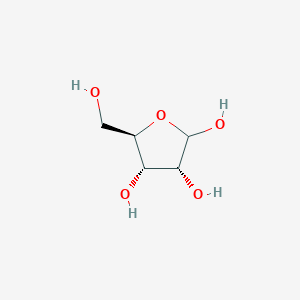

D-ribofuranose

Beschreibung

Contextualizing D-Ribofuranose as a Fundamental Aldopentose in Biological Systems

D-ribose is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde group in its open-chain form. wikipedia.orgnumberanalytics.com However, in biological systems, it predominantly exists in a cyclic furanose form, a five-membered ring structure, which is more stable. ontosight.aiontosight.ai This specific isomer, known as this compound, is a cornerstone of life, forming the structural backbone of ribonucleic acid (RNA). madridge.orgumaryland.edu The "D" designation refers to the stereochemistry at the chiral carbon atom furthest from the aldehyde group (C4'), which is crucial for its recognition and utilization by enzymes in biological pathways. wikipedia.orgontosight.ai

The significance of this compound extends beyond its role in RNA. Its phosphorylated derivatives are integral components of essential molecules involved in cellular energy transfer and metabolism. madridge.orgnih.gov Notably, adenosine (B11128) triphosphate (ATP), often referred to as the "molecular currency" of the cell, contains a this compound moiety. nih.gov This underscores the sugar's central role in powering a vast array of cellular activities. Furthermore, this compound is a key constituent of other vital coenzymes, including nicotinamide (B372718) adenine (B156593) dinucleotide (NAD), flavin adenine dinucleotide (FAD), and coenzyme A, all of which are critical for various metabolic reactions. wikipedia.org

The β-D-ribofuranose form is the specific anomer found in the backbone of RNA, where it links to nitrogenous bases to form ribonucleosides. madridge.org These ribonucleosides—adenosine, cytidine, guanosine (B1672433), and uridine (B1682114)—are the fundamental units that polymerize to form RNA, a molecule essential for the transcription and regulation of genetic information. wikipedia.org

Historical Perspectives on the Recognition of this compound in Nucleic Acid Chemistry

The journey to understanding the pivotal role of this compound in nucleic acids was a gradual process built upon the foundational work of several pioneering chemists. In the late 19th and early 20th centuries, the chemical nature of the components of "nuclein," first isolated by Friedrich Miescher in 1868, was a subject of intense investigation. 50webs.org

A significant breakthrough came in 1909 when Phoebus Levene and Walter Jacobs identified D-ribose as an essential component of what was then known as "yeast nucleic acid" (now understood to be RNA). wikipedia.orgnumberanalytics.com This discovery was crucial in distinguishing it from "thymus nucleic acid" (DNA), which was later found to contain a different sugar, deoxyribose. 50webs.org Levene's work was instrumental in elucidating the fundamental chemical differences between RNA and DNA. He was the first to identify the components of nucleic acids—the phosphate (B84403) group, the sugar, and the nitrogenous bases—and to propose that they were linked in that order to form a nucleotide unit. 50webs.org

Initially, the structural form of ribose within the nucleic acid was not fully understood. While Emil Fischer had first synthesized L-ribose in 1891, it was Levene and Jacobs who recognized the naturally occurring D-ribose as a key constituent of nucleic acids. wikipedia.org Over time, further research clarified that the ribose in RNA exists in the furanose ring form. This five-membered ring structure was found to be the biologically active conformation within ribonucleosides and, consequently, in the RNA polymer.

In 1953, a proposed triple-helix structure for nucleic acids by Linus Pauling and Robert Corey, although ultimately incorrect, specifically mentioned the role of β-D-ribofuranose residues in forming the polynucleotide chains. x3dna.org This highlights that by this time, the furanose form of ribose was recognized as the key sugar in the backbone of nucleic acids. The eventual elucidation of the double helix structure of DNA by Watson and Crick, and the subsequent understanding of RNA's structure and function, solidified the central importance of this compound in the field of nucleic acid chemistry and molecular biology.

Chemical and Physical Properties of this compound

The following table summarizes key chemical and physical properties of this compound.

| Property | Value | Source |

| Chemical Formula | C₅H₁₀O₅ | wikipedia.orgontosight.aiumaryland.edu |

| Molar Mass | 150.13 g/mol | wikipedia.orgsynthetikaeu.comnih.gov |

| Appearance | White solid/crystalline powder | wikipedia.orgsynthetikaeu.com |

| Melting Point | 87–95 °C | wikipedia.orgsynthetikaeu.comnih.gov |

| Solubility in Water | Freely soluble | synthetikaeu.com |

| Systematic IUPAC Name | (2R,3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | wikipedia.orgnih.gov |

| CAS Number | 50-69-1 (for D-Ribose) | wikipedia.orgumaryland.edu |

Research on this compound Derivatives

The fundamental structure of this compound has served as a scaffold for the synthesis of numerous derivatives with a wide range of potential applications in medicinal chemistry and biochemical research. Scientists have modified the ribofuranose ring to explore and modulate biological activity.

For instance, research has focused on the synthesis of α-D-ribofuranose analogues with potential anti-inflammatory and analgesic properties. nih.govmui.ac.irresearchgate.net In one study, derivatives were synthesized from 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose through reactions like benzylation and acetylation. mui.ac.irresearchgate.net Some of these synthesized compounds demonstrated significant analgesic and anti-inflammatory effects in experimental models. mui.ac.irnih.gov

Other research has explored the synthesis of nucleoside analogues by modifying the this compound moiety for potential antiviral or anticancer applications. madridge.org The synthesis of these derivatives often involves complex, multi-step procedures starting from D-ribose. madridge.org For example, researchers have successfully synthesized peracylated derivatives of β-L-ribofuranose from D-ribose and have created intermediates for carbocyclic nucleosides. madridge.org The study of such derivatives is crucial for understanding the structure-activity relationships that govern the biological functions of nucleosides and for the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

(3R,4S,5R)-5-(hydroxymethyl)oxolane-2,3,4-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O5/c6-1-2-3(7)4(8)5(9)10-2/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMFHBZSHGGEWLO-SOOFDHNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@H](C(O1)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201317333 | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

613-83-2 | |

| Record name | D-Ribofuranose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Ribofuranose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613832 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Ribofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201317333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

95 °C | |

| Record name | D-Ribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000283 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolic Interconversions of D Ribofuranose Derivatives

Endogenous Biosynthesis of D-Ribose 5-Phosphate via the Pentose (B10789219) Phosphate (B84403) Pathway

The principal pathway for the endogenous production of D-ribose 5-phosphate is the pentose phosphate pathway (PPP), also known as the hexose (B10828440) monophosphate shunt. nih.govmedchemexpress.com This pathway runs parallel to glycolysis and is crucial for generating a supply of pentose sugars and the reducing equivalent NADPH. nih.govjackwestin.com The PPP is composed of two distinct phases: an oxidative phase and a non-oxidative phase. nih.govslideshare.net

In the oxidative phase, glucose-6-phosphate is converted to ribulose-5-phosphate. nih.gov This series of reactions is a significant source of NADPH, which is vital for reductive biosynthesis and antioxidant defense. jackwestin.comwikipedia.org Subsequently, in the non-oxidative phase, ribulose-5-phosphate is reversibly isomerized to D-ribose 5-phosphate by the enzyme ribose-5-phosphate (B1218738) isomerase. wikipedia.orgontosight.ai D-ribose 5-phosphate is a direct precursor for the synthesis of nucleotides and nucleic acids. medchemexpress.com

The regulation of the pentose phosphate pathway is tightly linked to the cell's metabolic needs. wikipedia.org Depending on the cellular requirements for NADPH, ATP, and D-ribose 5-phosphate, the flow of glucose-6-phosphate can be directed through either glycolysis or the pentose phosphate pathway. wikipedia.org

Enzymatic Conversion of D-Ribose to D-Ribose 5-Phosphate (e.g., Ribokinase Activity)

D-ribose can be directly converted to D-ribose 5-phosphate through the action of the enzyme ribokinase. sigmaaldrich.comwikipedia.org This reaction involves the phosphorylation of D-ribose, utilizing a molecule of ATP as the phosphate donor. wikipedia.org The systematic name for this enzyme is ATP:D-ribose 5-phosphotransferase. wikipedia.org

Ribokinase activity provides a salvage pathway for free D-ribose, allowing it to be incorporated into the cell's metabolic pool. mdpi.com Once phosphorylated, D-ribose 5-phosphate can be used in various biosynthetic pathways. sigmaaldrich.com For instance, in some protozoans, ribokinase plays a crucial role in mobilizing free nucleobases for nucleic acid synthesis. researchgate.net The human version of ribokinase has a higher Michaelis constant (KM) for D-ribose compared to its bacterial counterpart, indicating a lower affinity for its substrate. mdpi.com

Table 1: Key Enzymes in D-Ribose 5-Phosphate Biosynthesis

| Enzyme | Reaction Catalyzed | Pathway |

|---|---|---|

| Glucose-6-Phosphate Dehydrogenase | Glucose-6-phosphate → 6-Phosphoglucono-δ-lactone | Pentose Phosphate Pathway (Oxidative Phase) |

| 6-Phosphogluconate Dehydrogenase | 6-Phosphogluconate → Ribulose-5-phosphate | Pentose Phosphate Pathway (Oxidative Phase) |

| Ribose-5-Phosphate Isomerase | Ribulose-5-phosphate ⇌ D-Ribose 5-phosphate | Pentose Phosphate Pathway (Non-oxidative Phase) |

Alternative Metabolic Pathways for Ribose 5-Phosphate Production in Diverse Organisms

While the pentose phosphate pathway is the primary source of D-ribose 5-phosphate, some organisms possess alternative routes for its synthesis. wikipedia.org In certain archaea, distinct pathways for ribose production have been identified. wikipedia.org Additionally, some metabolic pathways can feed into the pentose phosphate pathway to generate D-ribose 5-phosphate. For example, intermediates from glycolysis, such as fructose-6-phosphate (B1210287) and glyceraldehyde-3-phosphate, can be converted into D-ribose 5-phosphate through the reversible reactions of the non-oxidative pentose phosphate pathway, a process that does not generate NADPH. droracle.aikhanacademy.org

Furthermore, in some microorganisms, the degradation of other pentose sugars, like xylose and L-arabinose, can lead to the formation of D-ribose 5-phosphate. researchgate.net Metabolic engineering has been employed in organisms like Escherichia coli and Bacillus subtilis to enhance the production of D-ribose from glucose or xylose by modifying these pathways. researchgate.net

D-Ribofuranose in Nucleotide Salvage Pathways

Nucleotide salvage pathways provide a mechanism for cells to recycle nucleobases and nucleosides that are released during the degradation of DNA and RNA or obtained from the diet. lsuhsc.edubu.edu These pathways are crucial for cellular economy, as de novo synthesis of nucleotides is an energy-intensive process. bu.edu this compound, in the form of its phosphorylated derivative, phosphoribosyl pyrophosphate (PRPP), is a key player in these salvage operations. wikipedia.org

In purine (B94841) salvage, enzymes like adenine (B156593) phosphoribosyltransferase and hypoxanthine-guanine phosphoribosyltransferase (HGPRT) catalyze the transfer of a phosphoribosyl group from PRPP to a free purine base (adenine, guanine (B1146940), or hypoxanthine) to form the corresponding nucleotide monophosphate. wikipedia.org The brain is particularly reliant on these salvage pathways. bu.edu

Similarly, pyrimidine (B1678525) salvage pathways utilize PRPP to convert pyrimidine bases back into nucleotides. umaryland.edu The activated ribose moiety from the catabolism of purine nucleosides can be transferred to uracil (B121893) to synthesize pyrimidine nucleotides. umaryland.edu Many parasitic organisms, which lack the ability to synthesize nucleotides de novo, are entirely dependent on salvage pathways, making the enzymes involved in these pathways attractive targets for drug development. bu.edu

This compound as a Precursor in De Novo Purine and Pyrimidine Nucleotide Biosynthesis

In addition to its role in salvage pathways, this compound is the foundational molecule upon which purine and pyrimidine nucleotides are built in de novo biosynthetic pathways. wikipedia.orgbu.edu The starting point for both pathways is the activated form of D-ribose 5-phosphate, which is 5-phospho-α-D-ribose 1-diphosphate (PRPP). agriculturejournals.czharvard.edu PRPP is synthesized from D-ribose 5-phosphate and ATP by the enzyme ribose-phosphate diphosphokinase. wikipedia.orgnih.gov

In the de novo synthesis of purine nucleotides, the purine ring is assembled directly onto the ribose moiety of PRPP through a series of ten enzymatic steps, ultimately yielding inosine (B1671953) monophosphate (IMP). nih.gov IMP then serves as a common precursor for the synthesis of adenosine (B11128) monophosphate (AMP) and guanosine (B1672433) monophosphate (GMP). bu.edu

For de novo pyrimidine nucleotide biosynthesis, the pyrimidine ring is first synthesized as orotate (B1227488). wikipedia.org In a key step, orotate is then covalently attached to the ribose unit of PRPP to form orotidine (B106555) 5'-monophosphate, which is subsequently converted to uridine (B1682114) monophosphate (UMP). wikipedia.org UMP is the precursor for all other pyrimidine nucleotides.

Intermediary Role of D-Ribose 5-Phosphate in Amino Acid Synthesis (e.g., Tryptophan, Histidine)

D-ribose 5-phosphate, and its activated form PRPP, also serve as crucial intermediates in the biosynthesis of certain amino acids. ontosight.aiwikipedia.org Specifically, the biosynthetic pathways for the amino acids tryptophan and histidine utilize a derivative of this compound. agriculturejournals.cz

In the biosynthesis of tryptophan, PRPP is a substrate in one of the early steps of the pathway. agriculturejournals.cz Similarly, the biosynthesis of histidine is unique in that it is derived from a purine, and PRPP plays a key role in this pathway as well. agriculturejournals.cz These pathways highlight the central role of D-ribose 5-phosphate in linking carbohydrate metabolism with amino acid synthesis.

Table 2: Compound Names

| Compound Name |

|---|

| 5-phospho-α-D-ribose 1-diphosphate |

| 6-Phosphogluconate |

| 6-Phosphoglucono-δ-lactone |

| Adenine |

| Adenosine monophosphate |

| Adenosine triphosphate |

| D-glyceraldehyde-3-phosphate |

| This compound |

| D-ribose |

| D-ribose 5-phosphate |

| Fructose-6-phosphate |

| Glucose-6-phosphate |

| Guanine |

| Guanosine monophosphate |

| Histidine |

| Hypoxanthine |

| Inosine monophosphate |

| L-arabinose |

| NADPH |

| Orotate |

| Orotidine 5'-monophosphate |

| Phosphoribosyl pyrophosphate |

| Ribulose-5-phosphate |

| Tryptophan |

| Uridine monophosphate |

Structural and Conformational Analysis of D Ribofuranose

Cyclic Anomeric Forms and Equilibrium Dynamics of D-Ribose in Solution

In aqueous solution, D-ribose exists as a complex equilibrium mixture of different isomeric forms. These include the open-chain aldehyde form and various cyclic hemiacetals, namely the five-membered furanoses and the six-membered pyranoses. researchgate.netpressbooks.pububc.ca Each of these cyclic forms can exist as two distinct anomers, designated as α and β, which differ in the stereochemical configuration at the anomeric carbon (C1). pressbooks.pubmasterorganicchemistry.com The interconversion between these forms, a process known as mutarotation, occurs through the open-chain aldehyde intermediate and is subject to both acid and base catalysis. pressbooks.pubmasterorganicchemistry.com

Relative Abundance and Thermodynamic Stability of D-Ribofuranose within Total Ribose Conformer Population

Despite the biological significance of the β-D-ribofuranose form in nucleic acids and other vital molecules, it is not the most abundant or thermodynamically stable form of D-ribose in a simple aqueous solution at equilibrium. researchgate.netportlandpress.comwebsite-files.com The pyranose forms are considerably more stable and, therefore, more prevalent. researchgate.netportlandpress.com At equilibrium, D-ribose in solution is predominantly found as pyranose structures, which can account for approximately 80% of the total conformer population. researchgate.netportlandpress.com The relative populations of the different forms are temperature-dependent, with studies suggesting a potential population inversion between furanose and pyranose at higher temperatures. researchgate.net

The following table summarizes the approximate relative abundance of the different anomeric forms of D-ribose in aqueous solution at equilibrium, as reported in the literature.

| Form | Relative Abundance (%) | Reference(s) |

| α-pyranose | ~20-21 | researchgate.netportlandpress.com |

| β-pyranose | ~56-59 | researchgate.netportlandpress.com |

| α-furanose | ~6-7 | researchgate.netportlandpress.com |

| β-furanose | ~12-13 | researchgate.netportlandpress.comwebsite-files.com |

| Open-chain | <1 | libretexts.org |

Note: The exact percentages can vary depending on experimental conditions such as temperature and solvent.

Conformational Itineraries of the this compound Ring System in Biological Contexts

The five-membered furanose ring of D-ribose is inherently flexible, and its conformation is crucial for the structure and function of biological macromolecules like RNA. nih.govacs.org The ring is not planar and undergoes a continuous, low-energy conformational change known as pseudorotation. nih.govrsc.org

Pseudorotation Cycles and Preferred Conformational States (e.g., North and South Pucker Conformations)

The conformational landscape of the this compound ring is often described by a pseudorotational cycle, which maps the various twist (T) and envelope (E) conformations the ring can adopt. rsc.orgiucr.org These conformations are characterized by a phase angle of pseudorotation (P) and a puckering amplitude (τm). rsc.org The pseudorotational wheel is divided into different regions, with the North (N, P ≈ 0°) and South (S, P ≈ 180°) regions being particularly significant in biological contexts. portlandpress.comrsc.org

North (N) Conformation: Characterized by a C3'-endo pucker, this conformation is predominant in A-form nucleic acid helices, such as those found in double-stranded RNA. portlandpress.com In this conformation, the C3' atom is displaced on the same side of the ring as the C5' atom. portlandpress.com

South (S) Conformation: Characterized by a C2'-endo pucker, this conformation is characteristic of B-form DNA. portlandpress.com Here, the C2' atom is displaced on the same side of the ring as the C5' atom. portlandpress.com

The interconversion between the N and S conformations is a dynamic process that is essential for the biological function of nucleic acids. nih.govmdpi.com The energy barrier for this interconversion is relatively low, allowing for rapid fluctuations between these states. nih.gov The preference for a particular pucker is influenced by the substituents on the ring, the nature of the attached nucleobase (purine or pyrimidine), and interactions with other molecules. mdpi.comnih.gov

Analysis of Intramolecular Hydrogen Bonding in this compound Conformations

Intramolecular hydrogen bonding plays a significant role in stabilizing specific conformations of this compound. ox.ac.uknih.gov These non-covalent interactions can occur between the hydroxyl groups on the furanose ring and between a hydroxyl group and the ring oxygen atom. ox.ac.ukrsc.org For instance, in the gas phase, the global minimum conformer of methyl β-D-ribofuranoside exhibits two separate intramolecular hydrogen bonds: a weak O5'–H···O4' interaction and an O2'–H···O3' link. ox.ac.uk Another stable conformer displays a cooperative network of O2'–H···O3'–H···O5' hydrogen bonds. ox.ac.uk The presence and strength of these hydrogen bonds are key determinants of the relative energies and populations of different conformers. rsc.orgacs.org

Advanced Computational Approaches to this compound Conformation and Stability

Computational chemistry has become an indispensable tool for elucidating the complex conformational landscape of this compound. A variety of theoretical methods are employed to investigate its structure, stability, and dynamics.

Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, are widely used to explore the potential energy surface of this compound and identify its numerous stable conformers. nih.govresearchgate.net These calculations can provide detailed information on the geometries, relative energies, and vibrational frequencies of different anomers and ring puckers. rsc.orgresearchgate.net

Second-order Møller-Plesset perturbation theory (MP2) and high-level multi-level methods like G4 are also utilized to obtain more accurate energy calculations, which are crucial for determining the relative populations of conformers. researchgate.netnih.gov These methods have been instrumental in confirming that in the gas phase, the pyranose forms of ribose are energetically favored over the furanose forms. nih.govacs.org

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound in solution, providing insights into the interconversion pathways between different conformations and the influence of the solvent on the conformational equilibrium. nih.govresearchgate.net These simulations can track the pseudorotation of the furanose ring over time and analyze the role of intramolecular and intermolecular hydrogen bonds. nih.govacs.org

Furthermore, computational approaches are used to analyze and interpret experimental data from techniques such as NMR spectroscopy and X-ray crystallography, providing a more complete picture of this compound conformation in different environments. acs.orgnih.gov For example, calculated NMR coupling constants can be compared with experimental values to determine the predominant solution-state conformations. rsc.org

Quantum Chemical Calculations (e.g., Møller-Plesset Perturbation Theory, Density Functional Theory)

Quantum chemical calculations are powerful theoretical tools for investigating the intrinsic conformational preferences of molecules in the gas phase, providing detailed information about their geometries and relative energies. Møller-Plesset perturbation theory (MP2), a method that accounts for electron correlation, and Density Functional Theory (DFT), which models the electron density, have been extensively applied to study this compound and its derivatives. nih.govq-chem.com

Computational studies have revealed a complex landscape of numerous stable conformers for D-ribose. nih.gov In the gas phase, calculations have shown that pyranose forms of D-ribose are generally more stable than the furanose forms. nih.govacs.org For instance, a comprehensive study using MP2 and the M06-2X density functional found that the most stable this compound conformer is the α-anomer with a ²T₁ twist conformation. nih.gov However, this conformer is significantly higher in free energy (ΔG) by 10.4 kJ/mol compared to the global minimum, which is a β-pyranose conformer. nih.gov

The choice of computational method and basis set is critical for obtaining accurate results. Geometry optimizations are often performed using DFT methods, such as B3LYP or M06-2X, with basis sets like 6-31G(d,p) or 6-311++G(d,p). biopolymers.org.uabiopolymers.org.uaacs.org To refine the energy calculations, single-point energy calculations are frequently carried out at a higher level of theory, such as MP2 with larger basis sets (e.g., 6-311++G(d,p) or cc-pVQZ). acs.orgbiopolymers.org.uabiopolymers.org.uaulpgc.es

These calculations provide insights into the factors governing conformational stability, such as intramolecular hydrogen bonding and the anomeric effect. nih.govnih.gov For example, natural bond orbital (NBO) analysis has confirmed the presence of endo- and exo-anomeric effects, which influence the orientation of substituents on the anomeric carbon. nih.gov The analysis also highlights the maximization of intramolecular hydrogen bonds in the most stable conformers. nih.gov

The table below summarizes key findings from quantum chemical calculations on this compound conformers.

| Method | Conformer/Anomer | Key Finding | Relative Energy (kJ/mol) |

| G4, M06-2X, MP2 | α-ribofuranose | Most favored ribofuranose conformer is the α-anomer in a ²T₁ twist conformation in the gas phase. nih.gov | 10.4 (ΔG higher than global minimum β-pyranose) nih.gov |

| DFT (B3LYP/6-31G(d,p)) | α- and β-2-deoxy-D-ribofuranose | Exhaustive conformational families were identified, with the α-anomer predicted to dominate in a gas-phase equilibrium mixture (82:18 ratio). biopolymers.org.uabiopolymers.org.ua | Not specified |

| DFT & MP2 | α- and β-D-ribofuranose | In the most stable minima, E₂-¹T₂ conformations were found for β-D-ribofuranose. acs.org | Not specified |

| DFT (M06-2X) | β-2-deoxy-D-ribofuranose | The ⁴E conformation predominates in the most stable minima. acs.org | Not specified |

This table presents a selection of findings from different computational studies. Relative energies can vary significantly based on the level of theory, basis set, and phase (gas vs. solution).

Molecular Dynamics Simulations to Elucidate Conformational Behavior in Solvated and Hydrated Environments

While quantum chemical calculations are ideal for studying molecules in isolation, molecular dynamics (MD) simulations are essential for understanding their behavior in a biological context, such as in an aqueous solution. nih.govnih.govacs.org MD simulations model the movements of atoms over time, explicitly including solvent molecules, which allows for the investigation of solvent effects on conformational preferences and dynamics. nih.govcnrs.fr

MD simulations of this compound and its derivatives in water have shown that the solvent significantly influences conformational populations. uva.es The flexibility of the furanose ring leads to frequent transitions between different twist and envelope conformations in solution. nih.gov The presence of water molecules disrupts the intramolecular hydrogen bonds that are stable in the gas phase, leading to the formation of intermolecular hydrogen bonds with the solvent. uva.es

For instance, MD simulations coupled with experimental data from neutron scattering were used to study the conformation of methyl β-D-ribofuranoside in aqueous solution. nih.govnih.gov The simulations revealed that the methyl ether group predominantly occupies a specific rotational position (300°), a finding that was in agreement with the experimental results. nih.govnih.gov This demonstrates the power of combining simulation with experimental techniques to validate conformational models. nih.gov

Furthermore, simulations have been used to analyze the hydration structure around the sugar. Ab initio MD simulations of β-ribofuranose in aqueous solution have identified the formation of "circular hydrogen bond networks" involving hydroxyl groups on the sugar and surrounding water molecules. researchgate.net These organized water structures can persist for several picoseconds and may play a role in the molecule's interactions and function. researchgate.net The orientation of the hydroxymethyl group was found to significantly influence these hydration networks. researchgate.net

The table below summarizes findings from MD simulations on this compound in solution.

| System | Simulation Method | Key Finding |

| Methyl β-D-ribofuranoside | MD with neutron scattering | The methyl ether group predominantly occupies the 300° dihedral angle position in aqueous solution. nih.govnih.gov |

| β-ribofuranose | Ab initio MD | Identification of circular hydrogen bond networks on the sugar surface involving water molecules. researchgate.net |

| Methyl 2-deoxy-β-D-ribofuranoside (βf) | MD with NMR constraints | The C-5' hydroxymethyl group is highly flexible in water, preferentially adopting gg and gt rotamers. Solvent interactions drive the selection of specific conformers from the "naked" core. uva.es |

| D-ribose on hydroxyapatite (B223615) | MD simulations | The puckering preferences of the furanose ring are influenced by adsorption onto a mineral surface, providing a surrogate for the electrostatic environment found in more complex systems. rsc.org |

This table highlights specific outcomes from molecular dynamics studies, illustrating how solvation affects the conformational behavior and hydration of this compound.

D Ribofuranose in Genetic Information Storage and Expression

D-Ribofuranose as the Core Sugar Moiety in Ribonucleic Acids (RNA)

This compound is the exclusive sugar component of RNA, a large polymeric molecule vital for coding, decoding, regulation, and expression of genes. mdpi.com The presence of this specific sugar imparts unique properties to RNA, influencing its structure, stability, and remarkable functional diversity. ontosight.ainumberanalytics.com

Structural Integration of β-D-Ribofuranose into the RNA Phosphodiester Backbone

The backbone of an RNA molecule is a repeating chain of sugar and phosphate (B84403) groups. numberanalytics.com Specifically, it is the β-D-ribofuranose isomer that is incorporated into this structure. biorxiv.orgmdpi.com In this arrangement, the this compound units are linked together by phosphodiester bonds. These bonds form between the 3'-hydroxyl group of one ribofuranose molecule and the 5'-phosphate group of the next, creating a continuous sugar-phosphate chain that provides the structural framework for the RNA polymer. nih.gov This backbone is not merely a passive scaffold but its inherent flexibility, dictated by the geometry of the ribofuranose ring and its connections, is crucial for RNA's ability to fold into complex three-dimensional shapes. biorxiv.org

Significance of the 2'-Hydroxyl Group of this compound for RNA Stability, Structure, and Function

A defining feature of this compound in RNA is the presence of a hydroxyl (-OH) group at the 2' position of the sugar ring. atdbio.com This seemingly minor detail has profound consequences for the molecule's properties. The 2'-hydroxyl group makes RNA more susceptible to hydrolysis compared to DNA, which lacks this group. pdx.edu However, it also plays a critical role in stabilizing RNA's structure and enabling its diverse functions.

The 2'-hydroxyl group can participate in hydrogen bonding, both within the RNA molecule and with other molecules. numberanalytics.com These interactions are crucial for the formation and stability of RNA's complex secondary and tertiary structures, such as hairpin loops. numberanalytics.comnih.gov Research has shown that the 2'-hydroxyls contribute significantly to the stability of these structures by forming intrahairpin hydrogen bonds with sugars, bases, and phosphates. nih.gov This structural versatility allows RNA to function not only as a carrier of genetic information but also as a catalytic molecule (ribozyme) and a regulatory element. idtdna.com The reactive nature of the 2'-hydroxyl group is also key for interactions with proteins in ribonucleoprotein complexes, which are essential for processes like protein synthesis. idtdna.com

Comparative Analysis of this compound with 2-Deoxy-D-ribofuranose in Deoxyribonucleic Acids (DNA)

The primary chemical distinction between RNA and DNA lies in their respective sugar components. While RNA contains this compound, DNA incorporates 2-deoxy-D-ribofuranose. pdx.eduunits.it The "deoxy" prefix indicates the absence of the hydroxyl group at the 2' position of the sugar. wikipedia.org

This difference has significant structural and functional implications. The lack of the 2'-hydroxyl group in DNA makes it a more stable molecule, less prone to the alkaline hydrolysis that readily cleaves the phosphodiester backbone of RNA. numberanalytics.compdx.edu This enhanced stability is advantageous for a molecule whose primary role is the long-term storage of genetic information. pdx.edu In contrast, the relative instability of RNA is suited to its transient roles as a messenger and regulator. pdx.edu

The presence of the 2'-hydroxyl in this compound also influences the helical structure of the nucleic acid. RNA typically adopts an A-form helix, which is a more compact structure, while DNA predominantly exists in a B-form helix. idtdna.com The sugar ring in RNA, specifically the ribose, tends to adopt a C3'-endo conformation, which favors the A-form helix. researchgate.net

| Feature | This compound (in RNA) | 2-Deoxy-D-ribofuranose (in DNA) |

| Sugar | Ribose | Deoxyribose |

| 2'-Substituent | Hydroxyl (-OH) group | Hydrogen (-H) atom |

| Stability | Generally less stable, more susceptible to hydrolysis | More stable, resistant to alkaline hydrolysis |

| Predominant Helical Form | A-form | B-form |

| Primary Function | Protein synthesis, gene regulation, catalysis | Long-term storage of genetic information |

This compound as the Sugar Component of Ribonucleosides and Ribonucleotides

This compound is a foundational element of ribonucleosides and ribonucleotides, the monomeric units that constitute RNA. ontosight.ailsuhsc.edu A ribonucleoside is formed when a nitrogenous base (adenine, guanine (B1146940), cytosine, or uracil) is attached to a this compound molecule. lsuhsc.edu A ribonucleotide is a ribonucleoside that has one or more phosphate groups attached, typically at the 5' position of the ribofuranose ring. cpu.edu.cn

Formation of N-Glycosidic Bonds between this compound and Nucleobases

The connection between this compound and a nucleobase is a crucial covalent linkage known as an N-glycosidic bond. ucalgary.ca This bond forms between the anomeric carbon (C1') of the β-D-ribofuranose and a nitrogen atom of the purine (B94841) (N9) or pyrimidine (B1678525) (N1) base. ucalgary.calibretexts.org The resulting nucleosides, such as adenosine (B11128), guanosine (B1672433), cytidine, and uridine (B1682114), are all derivatives of β-D-ribofuranose. wikipedia.org The formation of this bond is a fundamental step in the biosynthesis of nucleotides and, consequently, RNA. libretexts.org The orientation of the base relative to the sugar is typically in the anti conformation, which is important for the proper geometry of the DNA double helix and for many protein-nucleic acid interactions. ucalgary.ca

Functional Roles of Phosphorylated this compound Derivatives (e.g., ATP, ADP, Coenzyme A, NADH, FADH2)

Phosphorylated derivatives of this compound-containing nucleosides are central to a vast number of metabolic processes. nih.govnih.gov These molecules are not only the building blocks of RNA but also serve as key players in energy transfer and as components of essential coenzymes. nih.govmdpi.com

Adenosine Triphosphate (ATP) and Adenosine Diphosphate (B83284) (ADP) are the primary currency of energy in the cell. The hydrolysis of the high-energy phosphate bonds in ATP to form ADP and inorganic phosphate releases energy that drives countless biochemical reactions. wikipedia.org Conversely, the phosphorylation of ADP to ATP, primarily through oxidative phosphorylation, stores energy from the breakdown of nutrients. libretexts.org

Other vital phosphorylated this compound derivatives include:

Coenzyme A (CoA) : A derivative of adenosine, CoA is crucial for the metabolism of fatty acids and for the Krebs cycle. researchgate.net

Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NADH) and Flavin Adenine Dinucleotide (FADH2) : These coenzymes, which contain an adenosine diphosphate component, are critical electron carriers in cellular respiration. researchgate.net They capture high-energy electrons from the breakdown of glucose and other molecules and transfer them to the electron transport chain, leading to the production of large amounts of ATP. wikipedia.org

The universal presence and critical functions of these this compound-based molecules underscore the sugar's indispensable role in the fundamental processes of life. nih.govmdpi.com

D Ribofuranose in Cellular Metabolism and Energy Transduction

Incorporation of the D-Ribofuranose Moiety into Key Coenzymes (e.g., Nicotinamide (B372718) Adenine (B156593) Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), Nicotinamide Adenine Dinucleotide Phosphate (B84403) (NADP))

This compound, the five-membered ring form of D-ribose, is a fundamental structural component of several essential coenzymes that are central to metabolic redox reactions and energy transfer. incacao.bewikipedia.org Its incorporation into these molecules provides the necessary sugar framework to which other functional groups, such as nitrogenous bases and phosphate groups, are attached. The key coenzymes Nicotinamide Adenine Dinucleotide (NAD), Flavin Adenine Dinucleotide (FAD), and Nicotinamide Adenine Dinucleotide Phosphate (NADP) all contain the this compound moiety as an integral part of their structure. spandidos-publications.comnih.gov

These coenzymes are classified as dinucleotides because they consist of two nucleotide units joined together by their phosphate groups. google.com In NAD, one nucleotide contains an adenine base and the other contains a nicotinamide base; both are linked to a this compound sugar. google.comclinmedjournals.org FAD is similarly structured, comprising an adenine nucleotide and a flavin mononucleotide (FMN), which contains a riboflavin-derived isoalloxazine ring system. sweetcures.co.uknih.gov The adenosine (B11128) portion of these molecules serves as a crucial 'handle' for binding to enzymes. wikipedia.org

The biosynthesis of these coenzymes utilizes D-ribose in its phosphorylated form. The process begins with the conversion of D-ribose to D-ribose 5-phosphate, a reaction catalyzed by the enzyme ribokinase. spandidos-publications.comnih.gov This molecule is a key precursor for the synthesis of nucleotides. smpdb.ca NADP is a structural analog of NAD, distinguished by an additional phosphate group attached to the 2' position of the ribofuranose ring of the adenosine moiety. clinmedjournals.orgnih.govnaturalbiohealth.com This phosphorylation is catalyzed by the enzyme NAD+ kinase. nih.gov

Table 1: this compound-Containing Coenzymes

| Coenzyme | Key Components | Role of this compound | Primary Metabolic Function |

| Nicotinamide Adenine Dinucleotide (NAD) | Nicotinamide, Adenine, two this compound units, two Phosphate groups. google.comclinmedjournals.org | Forms the core structure of the two nucleotides linked by phosphate groups. | Acts as an electron carrier in redox reactions, accepting electrons to become NADH; crucial for glycolysis and the citric acid cycle. spandidos-publications.comwikipedia.org |

| Flavin Adenine Dinucleotide (FAD) | Flavin (from Riboflavin), Adenine, one this compound unit, Ribitol, two Phosphate groups. sweetcures.co.uknih.gov | Forms the adenosine nucleotide part of the molecule (Adenosine Monophosphate). | Serves as a prosthetic group for enzymes and an electron acceptor in redox reactions, becoming FADH₂; essential for the citric acid cycle and fatty acid oxidation. spandidos-publications.comcaringsunshine.com |

| Nicotinamide Adenine Dinucleotide Phosphate (NADP) | Nicotinamide, Adenine, two this compound units, three Phosphate groups. clinmedjournals.orgnih.gov | Identical to NAD, but with an additional phosphate group on the 2' hydroxyl of the adenosine's ribofuranose ring. naturalbiohealth.comnih.gov | Primarily acts as a reducing agent (in its NADPH form) in anabolic (biosynthetic) pathways, such as fatty acid synthesis and the pentose (B10789219) phosphate pathway. nih.govsmpdb.ca |

Regulation of High-Energy Phosphate Metabolism by this compound

This compound plays a critical regulatory role in the metabolism of high-energy phosphate compounds, most notably Adenosine Triphosphate (ATP), the primary energy currency of the cell. incacao.besweetcures.co.uk The availability of D-ribose is a rate-limiting factor in the synthesis of the entire pool of adenine nucleotides (ATP, ADP, AMP), which are essential for cellular energy storage and transfer. spandidos-publications.comclinmedjournals.org

Cellular ATP is regenerated through two main pathways: the de novo synthesis pathway, which builds nucleotides from basic precursors, and the salvage pathway, which recycles pre-existing nucleotide components. google.comnih.gov Both of these pathways are dependent on a key molecule derived from D-ribose: 5-phosphoribosyl-1-pyrophosphate (PRPP). spandidos-publications.comgoogle.comnih.gov The synthesis of PRPP from ribose-5-phosphate (B1218738) is a crucial step that provides the ribose foundation upon which adenine bases are built or reattached to form nucleotides. wikipedia.orgspandidos-publications.com

Under normal physiological conditions, cells synthesize D-ribose from glucose via the pentose phosphate pathway (PPP). nih.govcytoplan.co.uk However, this pathway is slow and tightly regulated, particularly by the enzyme glucose-6-phosphate dehydrogenase (G6PDH). wikipedia.orgnaturalbiohealth.com In tissues subjected to high metabolic stress, such as hypoxia or ischemia, the demand for ATP can far outstrip the cell's capacity to produce D-ribose through the PPP. This limitation in D-ribose availability hinders the production of PRPP, thereby creating a bottleneck in the regeneration of the adenine nucleotide pool. spandidos-publications.comnaturalbiohealth.com

Supplementing with D-ribose can bypass the slow, rate-limiting enzymatic steps of the PPP. nih.govwikipedia.org Exogenously supplied D-ribose is readily phosphorylated by ribokinase to form ribose-5-phosphate, which is then converted to PRPP. nih.gov This increased availability of PRPP accelerates both the de novo and salvage pathways, leading to a more rapid replenishment of depleted ATP stores. spandidos-publications.comnih.gov Therefore, this compound directly regulates high-energy phosphate metabolism by providing the essential substrate required for the synthesis and maintenance of the cellular energy pool. spandidos-publications.com

Interplay of this compound Metabolism with Glycolysis and the Citric Acid Cycle

The metabolism of this compound is intricately linked with the central energy-yielding pathways of glycolysis and the citric acid cycle. This interplay occurs through two primary mechanisms: the connection via the pentose phosphate pathway (PPP) and the essential role of this compound-containing coenzymes.

Furthermore, the coenzymes NAD+ and FAD, which are structurally dependent on the this compound moiety, are indispensable for the progression of both glycolysis and the citric acid cycle. nih.gov

In glycolysis , NAD+ acts as the oxidizing agent in the conversion of glyceraldehyde-3-phosphate to 1,3-bisphosphoglycerate, generating NADH.

In the citric acid cycle , multiple steps involve the reduction of NAD+ to NADH and FAD to FADH₂. news-medical.net These reactions are critical for oxidizing acetyl-CoA and releasing stored energy. nih.govresearchgate.net

The reduced coenzymes, NADH and FADH₂, subsequently donate their electrons to the electron transport chain, driving the oxidative phosphorylation process that generates the vast majority of cellular ATP. nih.gov The recycled NAD+ and FAD can then re-enter glycolysis and the citric acid cycle to continue the process. ontosight.ai Therefore, the this compound contained within these coenzymes is fundamental to the continuous operation of these central metabolic hubs.

Mechanisms of this compound in Cellular Energy Replenishment and Tissue Ischemia Recovery

In situations of cellular stress, particularly tissue ischemia (a restriction in blood supply leading to oxygen and nutrient deprivation), the cell's ability to produce ATP is severely compromised, leading to a rapid depletion of high-energy phosphate stores. clinmedjournals.orgnih.gov The recovery of these ATP levels following an ischemic event is notably slow, often taking several days, because the synthesis of the adenine nucleotide pool is a slow, energy-intensive process limited by the availability of precursors. spandidos-publications.comclinmedjournals.org

This compound (administered as D-ribose) provides a direct mechanism to accelerate this recovery process. The primary mechanism involves bypassing the rate-limiting steps of the pentose phosphate pathway (PPP). spandidos-publications.comnih.gov In ischemic tissues, the activity of key PPP enzymes is low, hindering the endogenous production of ribose-5-phosphate from glucose. wikipedia.org By providing an external source of D-ribose, cells can quickly generate ribose-5-phosphate and, subsequently, phosphoribosyl pyrophosphate (PRPP), the critical substrate for nucleotide synthesis. spandidos-publications.comnih.gov

This enhanced availability of PRPP boosts the rate of both de novo and salvage pathways for adenine nucleotide synthesis, allowing for a much faster repletion of the ATP pool. spandidos-publications.comnih.gov Research findings have demonstrated the efficacy of this mechanism:

In isolated rat hearts subjected to ischemia, D-ribose treatment was shown to double the recovery rate of ATP levels compared to controls. spandidos-publications.com

Studies in canine models of myocardial ischemia found that D-ribose supplementation significantly enhanced the recovery of ATP levels and improved diastolic function within 24 hours. clinmedjournals.org

By accelerating the replenishment of ATP, D-ribose helps restore cellular integrity and function more quickly. In cardiac tissue, this translates to improved contractile function and a reduction in the diastolic dysfunction that often follows an ischemic episode. spandidos-publications.comclinmedjournals.orgnih.gov This metabolic support helps limit cellular damage and promotes a more rapid recovery of tissue function post-ischemia. sweetcures.co.uk

Table 2: Research Findings on D-Ribose in Ischemia Recovery

| Study Model | Ischemic Condition | Finding with D-Ribose Supplementation | Reference |

| Isolated Perfused Rat Heart | 15 min ischemia, 10-15 min reperfusion | ATP levels recovered to 89-96% of baseline, compared to 66-69% in the control group. | spandidos-publications.com |

| Canine Myocardium | Reversible Ischemia | Accelerated repletion of the ATP pool during recovery. | nih.gov |

| Chronic Canine Model | Global Ischemia | Significantly enhanced recovery of ATP levels and improved diastolic compliance by 24 hours. | clinmedjournals.org |

| Canine Hearts | 15 min Coronary Occlusion | Recovery time for myocardial ATP levels was reduced from an average of 9.9 days in controls to 1.2 days with adenine and D-ribose. | clinmedjournals.org |

D Ribofuranose in Cellular Signaling Mechanisms

D-Ribofuranose as a Structural Component of Secondary Messenger Molecules (e.g., Cyclic Adenosine (B11128) Monophosphate (cAMP), Cyclic Guanosine (B1672433) Monophosphate (cGMP))

The chemical architecture of this compound is fundamental to the structure and function of critical secondary messengers, which are intracellular molecules that relay signals from receptors on the cell surface to target molecules inside the cell. The most prominent among these are cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). wikipedia.orgwikiwand.com

In these molecules, the β-D-ribofuranose form is present. wikipedia.orgwikiwand.com It is linked to a nitrogenous base (adenine in cAMP, guanine (B1146940) in cGMP) at its first carbon (C1') and to a phosphate (B84403) group. ontosight.ai The "cyclic" nature of these messengers is due to the phosphate group forming a bond with two of the hydroxyl groups on the this compound ring, creating a distinctive cyclic phosphodiester structure. Specifically, the phosphate bridges the 3' and 5' positions of the ribose sugar moiety. This conformation is essential for their ability to bind to and modulate the activity of downstream effector proteins.

These secondary messengers are synthesized from their respective nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP), both of which also contain a this compound core. foodb.calscollege.ac.in The enzymatic conversion, carried out by adenylyl cyclase for cAMP and guanylyl cyclase for cGMP, results in the formation of these potent signaling molecules that amplify the initial signal manifold. wikiwand.comlibretexts.org The ribonucleosides adenosine, cytidine, guanosine, and uridine (B1682114) are all derivatives of β-D-ribofuranose. wikipedia.orgwikiwand.com

Table 1: this compound-Containing Secondary Messengers

| Secondary Messenger | Precursor Molecule | Nitrogenous Base | Core Sugar Component |

| Cyclic Adenosine Monophosphate (cAMP) | Adenosine Triphosphate (ATP) | Adenine (B156593) | β-D-ribofuranose |

| Cyclic Guanosine Monophosphate (cGMP) | Guanosine Triphosphate (GTP) | Guanine | β-D-ribofuranose |

Influence of this compound Derivatives on Gene Expression Regulation

The influence of this compound on the regulation of gene expression is multifaceted. Firstly, this compound is an integral structural component of the ribonucleotides that form the building blocks of Ribonucleic Acid (RNA). wikipedia.orgontosight.ai As such, it is indispensable for the processes of gene transcription (the synthesis of RNA from a DNA template) and the subsequent translation of RNA into proteins. wikipedia.org The stability and function of RNA molecules are critically dependent on the presence of the this compound backbone. ontosight.ai

Secondly, this compound derivatives acting as secondary messengers can directly influence gene expression. libretexts.org In cAMP-dependent pathways, the activated Protein Kinase A (PKA) can translocate to the nucleus and phosphorylate transcription factors. This phosphorylation event modulates the binding of these factors to specific DNA sequences, thereby turning on or off the transcription of target genes. libretexts.org

Furthermore, research has shown that N-glycosyl derivatives of β-D-ribofuranose, including cAMP, can act as ligands for riboswitches. nih.gov A riboswitch is a regulatory segment of a messenger RNA (mRNA) molecule that binds to a specific small molecule. nih.gov In certain bacterial cells, the binding of cAMP to a riboswitch in the 5' untranslated region of an mRNA can induce a conformational change in the RNA structure. nih.gov This change can, in turn, regulate gene expression by affecting transcription termination or the accessibility of the ribosome binding site, thereby controlling whether the protein encoded by the mRNA is produced. nih.gov

Table 3: Mechanisms of Gene Expression Regulation by this compound Derivatives

| Mechanism | Key Molecule(s) | Mode of Action |

| Structural Component of RNA | This compound | Forms the sugar-phosphate backbone of RNA, essential for transcription and translation. wikipedia.orgontosight.ai |

| Transcriptional Regulation via PKA | cAMP, Protein Kinase A (PKA) | cAMP activates PKA, which phosphorylates transcription factors, altering their ability to regulate gene transcription. libretexts.org |

| Riboswitch-Mediated Regulation | cAMP, mRNA | cAMP binds to a riboswitch on an mRNA molecule, causing a conformational change that modulates transcription or translation. nih.gov |

Synthetic Methodologies and Derivatization of D Ribofuranose

Chemo-Enzymatic Synthesis Approaches Utilizing D-Ribofuranose

Chemo-enzymatic synthesis provides a powerful strategy for the selective modification of this compound and its derivatives, leveraging the high specificity of enzymes to achieve transformations that are challenging to accomplish through purely chemical means. A notable application of this approach is in the regioselective acylation and deacylation of the ribofuranose scaffold, which is crucial for the synthesis of nucleoside analogues.

A key enzyme in this field is the immobilized lipase (B570770) B from Candida antarctica, commercially known as Novozyme-435. This biocatalyst has demonstrated exceptional efficiency and regioselectivity in the acetylation of this compound derivatives. nih.govresearchgate.net For instance, in the synthesis of precursors for Locked Nucleic Acids (LNA), Novozyme-435 is used for the regioselective acetylation of one of the two primary hydroxymethyl groups in 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose. nih.govsci-hub.se This enzymatic step proceeds with high efficiency, often achieving quantitative yields, and can be performed for multiple cycles without loss of selectivity. sci-hub.sesci-hub.sersc.org

Similarly, Novozyme-435 has been employed for the regioselective propanoylation of D-ribose, which, after subsequent chemical acetylation, yields tetraacyl derivatives that are universal synthons for ribonucleoside synthesis. iupac.org The enzyme can also facilitate the separation of epimeric mixtures of furanosugars. For example, an inseparable mixture of 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose and its C-3 epimer, 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-xylofuranose, was successfully separated by Novozyme-435-catalyzed selective acetylation. beilstein-journals.org The enzyme exclusively acetylates the C-5 hydroxyl group of both epimers, yielding 5-O-acetylated derivatives that are easily separable by chromatography. beilstein-journals.org

The chemo-enzymatic approach extends to the synthesis of nucleosides through transglycosylation reactions catalyzed by nucleoside phosphorylases. researchgate.net For example, 9-(3-Deoxy-β-D-erythro-pentofuranosyl)-2,6-diaminopurine has been synthesized by the enzymatic transglycosylation of 2,6-diaminopurine (B158960) using 3'-deoxycytidine (B105747) as the sugar donor. Furthermore, the synthesis of clofarabine, a significant anticancer drug, has been achieved by condensing 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate with 2-chloroadenine, a reaction catalyzed by recombinant E. coli purine (B94841) nucleoside phosphorylase (PNP), resulting in a 67% yield. beilstein-journals.org

| Starting Material | Enzyme/Catalyst | Reaction Type | Product | Yield | Reference |

|---|---|---|---|---|---|

| 3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Novozyme-435 | Regioselective acetylation | 5-O-acetyl-3-O-benzyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Quantitative | sci-hub.se |

| 3-azido-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Novozyme-435 | Regioselective acetylation | 3-azido-5-acetyl-3-deoxy-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribofuranose | Quantitative | sci-hub.se |

| Epimeric mixture of 4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribo- and xylofuranose | Novozyme-435 | Selective acetylation for separation | 5-O-acetyl-4-C-hydroxymethyl-1,2-O-isopropylidene-α-D-ribo- and xylofuranose | Quantitative (42% and 46% based on individual share) | beilstein-journals.org |

| 2-deoxy-2-fluoro-α-D-arabinofuranose-1-phosphate and 2-chloroadenine | E. coli purine nucleoside phosphorylase (PNP) | Enzymatic condensation | Clofarabine | 67% | beilstein-journals.org |

Stereoselective Chemical Synthesis of this compound Derivatives

The stereocontrolled synthesis of this compound derivatives is fundamental for producing biologically active molecules, particularly nucleosides, where the anomeric configuration (α or β) is critical for activity. Various chemical methods have been developed to achieve high stereoselectivity in the formation of glycosidic bonds.

The synthesis of this compound derivatives heavily relies on the strategic use of protecting groups to mask reactive hydroxyl functions and direct the stereochemical outcome of subsequent reactions. Common protecting groups include benzyl (B1604629) (Bn), acetyl (Ac), isopropylidene, and trityl (Tr).

For instance, 2,3,5-Tri-O-benzyl-D-ribofuranose is a versatile intermediate prepared by protecting the hydroxyl groups of D-ribose with benzyl groups using benzyl chloride and a base catalyst. chemsynlab.com The bulky benzyl groups can influence the stereoselectivity of glycosylation reactions.

The compound Tri-O-acetyl-5-O-trityl-D-ribofuranose is another crucial intermediate. ontosight.ai The trityl group selectively protects the primary 5'-hydroxyl group, while the acetyl groups protect the 2' and 3' positions. This differential protection allows for selective modification at specific positions of the ribose ring. ontosight.ai The synthesis involves reacting this compound with trityl chloride and acetic anhydride. ontosight.ai

The isopropylidene group is often used to protect vicinal diols, such as the 2,3-cis-diol of this compound, forming a rigid bicyclic structure that can direct the stereochemical outcome of reactions at other positions. For example, 5-O-tert-Butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose is synthesized by first protecting the 2,3-diol with acetone, followed by silylation of the 5-hydroxyl group.

| Intermediate | Protecting Groups | Synthetic Utility | Overall Yield (from D-ribose) | Reference |

|---|---|---|---|---|

| Tri-O-acetyl-5-O-trityl-D-ribofuranose | Acetyl (Ac), Trityl (Tr) | Selective modification of the sugar for nucleoside synthesis | Not specified | ontosight.ai |

| 1,2,3-tri-O-acetyl-5-deoxy-D-ribofuranose | Acetyl (Ac) | Synthesis of 5'-deoxy-nucleosides (e.g., capecitabine) | 56% | nih.govresearchgate.net |

| 2,3,5-Tri-O-benzyl-D-ribofuranose | Benzyl (Bn) | Stereoselective synthesis of ribofuranosides | Not specified | chemsynlab.com |

| 5-O-tert-butyldimethylsilyl-2,3-O-isopropylidene-D-ribofuranose | tert-butyldimethylsilyl (TBS), Isopropylidene | Intermediate for nucleoside analogue synthesis | Not specified |

Direct glycosylation methods aim to form the crucial C-N bond between the ribofuranose sugar and a nucleobase in a single, efficient step. A conceptually novel approach involves the use of modified Mitsunobu conditions for the direct glycosylation of purine and pyrimidine (B1678525) nucleobases with unprotected D-ribose. acs.org This reaction preferentially yields β-ribopyranosyl nucleosides. acs.org However, by using 5-O-monoprotected D-ribose (e.g., with a monomethoxytrityl or MMTr group), a one-pot synthesis of the more biologically relevant β-ribofuranosides can be achieved. acs.org The process involves the glycosylation reaction followed by in situ cleavage of the protecting group. acs.org

For example, the reaction of 6-chloropurine (B14466) with 5-O-MMTr-D-ribose under Mitsunobu conditions, followed by acidic workup, yields the corresponding β-ribofuranoside in good yield. acs.org This one-pot strategy has been applied to various purine and pyrimidine bases, although yields can be moderate and dependent on the nucleobase. acs.org

Another approach to direct glycosylation is the Helferich method, which can be improved by the use of boron trifluoride etherate in combination with a base like triethylamine (B128534) (TEA) or 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com Condensation of β-D-ribofuranose tetraacetate with 4-methylumbelliferone (B1674119) in the presence of TEA or DMAP afforded the protected β-D-ribofuranoside in high yields of 94% and 77%, respectively. mdpi.com

Palladium-catalyzed glycosylation has also emerged as a powerful method. This compound chloride donors exhibit excellent reactivity for N-glycosylation with various arylamines, yielding N-ribonucleoside analogs with exclusive β-stereoselectivity. chinesechemsoc.org

| Ribose Derivative | Nucleobase/Acceptor | Method/Catalyst | Product | Yield | Stereoselectivity | Reference |

|---|---|---|---|---|---|---|

| 5-O-MMTr-D-ribose | 6-Chloropurine | Mitsunobu / One-pot | 6-Chloro-9-(β-D-ribofuranosyl)purine | 62% (overall) | β-anomer exclusively | acs.org |

| β-D-Ribofuranose tetraacetate | 4-Methylumbelliferone | BF₃·OEt₂ / TEA | Protected 4-methylumbelliferyl β-D-ribofuranoside | 94% | Mainly β | mdpi.com |

| β-D-Ribofuranose tetraacetate | 4-Methylumbelliferone | BF₃·OEt₂ / DMAP | Protected 4-methylumbelliferyl β-D-ribofuranoside | 77% | Mainly β | mdpi.com |

| This compound chloride | Arylamines | Palladium-catalyzed | N-ribonucleoside analogs | Good | Exclusive β | chinesechemsoc.org |

Design and Synthesis of this compound Analogues

The this compound scaffold is a cornerstone for the design and synthesis of a multitude of analogues, particularly nucleosides and nucleotides, which are pivotal in the development of therapeutic agents.

The synthesis of nucleoside analogues often involves the coupling of a modified this compound derivative with a heterocyclic base. A common strategy is the Vorbrüggen glycosylation, where a silylated nucleobase is reacted with a protected ribofuranose acetate, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-β-D-ribofuranose, in the presence of a Lewis acid like SnCl₄ or TMSOTf. researchgate.netseela.net This method has been used to synthesize 2'-O-β-D-ribofuranosyl nucleosides with yields ranging from 74-82%. researchgate.net

Furthermore, novel tricyclic nucleoside analogues have been prepared from this compound-derived dialdehydes. These dialdehydes, obtained by periodate (B1199274) oxidation of nucleosides like uridine (B1682114) or adenosine (B11128), react with tris(hydroxymethyl)aminomethane in a double cyclization cascade to form conformationally constrained tricyclic systems in good to high yields with high diastereoselectivity. rsc.org

A significant advancement in nucleic acid chemistry is the development of Locked Nucleic Acids (LNAs). LNAs contain a modified this compound scaffold, 2'-O,4'-C-methylene-β-D-ribofuranose, where a methylene (B1212753) bridge connects the 2'-oxygen to the 4'-carbon. nih.govmdpi.comglenresearch.com This bridge "locks" the furanose ring in a C3'-endo (N-type) conformation, which is characteristic of A-form RNA. nih.govmdpi.com

The synthesis of LNA monomers can be achieved through convergent pathways. A common sugar intermediate, such as 1,2-di-O-acetyl-3-O-benzyl-4-C-methanesulfonoxymethyl-5-O-methanesulfonyl-D-erythro-pentofuranose, is prepared from D-glucose and then stereoselectively coupled with various nucleobases. researchgate.net Subsequent ring-closing reactions form the protected LNA nucleosides.

The incorporation of LNA monomers into oligonucleotides dramatically increases their thermal stability, with the melting temperature (Tm) of duplexes increasing by +2 to +10°C per LNA monomer substitution. nih.gov This enhanced stability and the ability to fine-tune hybridization properties make LNAs powerful tools for diagnostics, therapeutics, and various molecular biology applications. nih.govglenresearch.com

Exploration of β-D-Ribofuranose as a Core Moiety in Codrug Developmentacs.org

The strategic design of codrugs, which involves covalently linking two or more therapeutic agents into a single molecule, has emerged as a promising approach to enhance drug delivery and efficacy. A key element in this design is the selection of a suitable core or carrier molecule that is non-toxic and facilitates the controlled release of the constituent drugs. Recent research has identified β-D-ribofuranose as a novel and intriguing core moiety for this purpose. thieme-connect.commadridge.org

β-D-ribofuranose is a naturally occurring pentose (B10789219) sugar and a fundamental component of the RNA backbone. thieme-connect.comnih.gov Its inherent biocompatibility and well-defined stereochemistry make it an ideal candidate for a biodegradable core in codrug design. thieme-connect.comresearchgate.net A significant advantage of the β-D-ribofuranose structure is the cis configuration of the hydroxyl groups at the C2″ and C3″ positions. This specific arrangement is perfectly suited for the attachment of a phosphodiester group, which can function as a selective enzyme recognition site, particularly for phosphodiesterases that are often overexpressed in cancer cells. thieme-connect.comresearchgate.net The remaining hydroxyl groups at the C1″ and C5″ positions are then available for conjugation with different drug molecules through cleavable linkers. thieme-connect.com

An exemplary application of this strategy is the development of an anticancer codrug, designated as Codrug 1, which incorporates the immunomodulatory drug lenalidomide (B1683929) and the potent anticancer agent paclitaxel (B517696). thieme-connect.comresearchgate.net In this design, β-D-ribofuranose serves as the central, non-toxic scaffold. thieme-connect.com The constituent drugs are attached to the ribofuranose core via distinct linker chemistries: a carbamate (B1207046) joint [−NH(C═O)O−] connects lenalidomide, while a carbonate joint [−O(C═O)O−] is used for paclitaxel. thieme-connect.comthieme-connect.com

The resulting β-D-ribofuranose-based codrug demonstrates several advantageous properties. A major achievement of this design is the significant enhancement of the water solubility of paclitaxel, a notoriously hydrophobic drug, by a factor of 685. thieme-connect.comthieme-connect.comresearchgate.net This improved solubility is crucial for drug formulation and delivery.

Furthermore, the codrug is designed for selective and sequential drug release. thieme-connect.com In the presence of phosphodiesterase, the enzyme cleaves the phosphodiester bond, initiating a cascade that leads to the release of the two drugs. thieme-connect.com Hydrolysis studies have shown that paclitaxel is released first, with a half-life (t₁/₂) of 23.8 hours, followed by the release of lenalidomide with a half-life of 26.3 hours. thieme-connect.commadridge.org After the release of the active drugs, the codrug is expected to break down into non-toxic fragments. thieme-connect.comresearchgate.net This targeted release mechanism, triggered by a specific enzyme, offers the potential for increased selectivity toward cancer cells over normal cells. thieme-connect.comresearchgate.net

Research Findings for β-D-Ribofuranose-Based Codrug 1

| Property | Value | Reference |

|---|---|---|

| Constituent Drugs | Paclitaxel (PTX), Lenalidomide (LENA) | thieme-connect.comresearchgate.net |

| Core Moiety | β-D-Ribofuranose | thieme-connect.commadridge.org |

| Enzyme Recognition Site | Phosphodiester Moiety | thieme-connect.comresearchgate.net |

| Overall Yield of Synthesis | 33% (in 7 steps) | thieme-connect.comthieme-connect.com |

| Water Solubility Improvement (vs. Paclitaxel) | 685 times | thieme-connect.comthieme-connect.comresearchgate.net |

| Half-life for Paclitaxel (PTX) Release | 23.8 hours | thieme-connect.commadridge.org |

| Half-life for Lenalidomide (LENA) Release | 26.3 hours | thieme-connect.commadridge.org |

Advanced Research Applications and Therapeutic Implications of D Ribofuranose Derivatives

Pharmacological Activities of D-Ribofuranose Analogues

The structural versatility of this compound makes it an ideal starting point for synthesizing nucleoside analogues with a wide spectrum of biological activities. nih.gov These modified compounds can mimic natural nucleosides, allowing them to interact with and modulate biological pathways, leading to therapeutic effects such as antiviral, anticancer, and anti-inflammatory actions. nih.govresearchgate.net

Antiviral Properties of this compound-Based Compounds

This compound derivatives are crucial in the development of antiviral agents. By modifying the ribofuranose moiety, researchers can create nucleoside analogues that interfere with viral replication.

One notable example involves 5-halo analogues of 1-beta-D-ribofuranosylimidazole-4-carboxamide, which have demonstrated significant in vitro antiviral activity. nih.gov Further research into heterocyclic analogues has yielded compounds with activity against human immunodeficiency virus type 1 (HIV-1), human cytomegalovirus (HCMV), and herpes simplex virus type 1 (HSV-1). nih.gov For instance, a tricyclic nucleoside was found to be active against HIV-1, while other pyrrolotriazine derivatives showed activity against HCMV and HSV-1, though often this was not well separated from cytotoxicity. nih.gov

A series of 1,2,3-triazolyl nucleoside analogues, synthesized using a "click chemistry" approach, have also shown promise. Specific derivatives exhibited high potency against the Coxsackie B3 virus and moderate activity against the Influenza A H1N1 virus, with their mechanism of action believed to involve the inhibition of viral RNA-dependent RNA polymerase (RdRp). mdpi.com

| Compound | Target Virus | Activity (IC₅₀) |

|---|---|---|

| 1,2,3-triazolyl nucleoside analog 2f | Coxsackie B3 virus | 12.4 µM |

| 1,2,3-triazolyl nucleoside analog 5f | Coxsackie B3 virus | 11.3 µM |

| 1,2,3-triazolyl nucleoside analog 2i | Influenza A H1N1 | 57.5 µM |

| 1,2,3-triazolyl nucleoside analog 5i | Influenza A H1N1 | 24.3 µM |

| 1,2,3-triazolyl nucleoside analog 11c | Influenza A H1N1 | 29.2 µM |

Anticancer Potential of this compound Derivatives and Nucleoside Analogs

Nucleoside analogues derived from this compound are a cornerstone of cancer chemotherapy. nih.gov These compounds, classified as antimetabolites, exert their anticancer effects primarily by interfering with DNA synthesis and repair, leading to cytotoxicity in rapidly dividing cancer cells. nih.govnih.gov

Recent research has focused on designing novel ribofuranose nucleoside analogues that can target specific molecular pathways in cancer cells, potentially increasing efficacy while reducing toxicity. nih.gov For example, derivatives have been designed to target key proteins like the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2). Molecular docking studies showed that specific designed molecules, such as d2o and d1o, exhibited good binding energy with EGFR and VEGFR2, respectively, indicating their potential as targeted cancer therapeutics. nih.gov

Another line of research involves substituting the ribose ring with methyl groups. A study of adenosine (B11128) derivatives found that 3'-C-methyladenosine was the most active compound against a range of cancer cell lines, including leukemia and carcinomas of the colon and breast. researchgate.net Its antiproliferative activity appears to stem from its ability to inhibit ribonucleotide reductase, thereby depleting the building blocks necessary for DNA synthesis. researchgate.net

| Compound/Derivative | Cancer Cell Line / Target | Observed Effect / Activity |

|---|---|---|

| Designed derivative d2o | EGFR protein | Good binding energy in molecular docking studies |

| Designed derivative d1o | VEGFR2 protein | Good binding energy in molecular docking studies |

| 3'-C-methyladenosine | Human myelogenous leukemia K562 | IC₅₀ value of 11-38 µM |

| 3'-C-methyladenosine | Human colon carcinoma HT-29 | IC₅₀ value of 11-38 µM |

| 3'-C-methyladenosine | Human breast carcinoma MCF-7 | IC₅₀ value of 11-38 µM |

Disaccharide nucleosides, which contain two ribofuranose units, are also being explored as inhibitors of poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair that is a key target in cancer therapy. explorationpub.com

Anti-inflammatory and Analgesic Activities of Synthesized α-D-Ribofuranose Derivatives

Researchers have successfully synthesized and evaluated several α-D-ribofuranose derivatives for their potential as anti-inflammatory and analgesic agents. nih.govnih.govnih.gov These studies demonstrate that modifications to the ribofuranose structure can yield compounds with significant therapeutic effects in preclinical models of pain and inflammation. researchgate.net

In one study, four α-D-ribofuranose derivatives were synthesized from a starting material of 3-O-benzyl-4-C-(hydroxymethyl)-1,2-O-isopropylidene-α-D-ribofuranose. nih.gov The resulting compounds were tested in vivo, with some showing promising results. For instance, compound 2a demonstrated both central and peripheral analgesic activity, while compounds 2a and 4 exhibited potent anti-inflammatory effects in a carrageenan-induced paw edema model. nih.gov